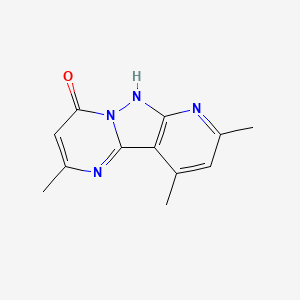

2,4,6-Trimethyl-1,5,8A,9-tetraaza-fluoren-8-OL

Description

2,4,6-Trimethyl-1,5,8A,9-tetraaza-fluoren-8-OL is a polycyclic heteroaromatic compound featuring a fluorene backbone substituted with four nitrogen atoms and three methyl groups. For instance, the compound’s synthesis may involve reactions analogous to those described in , where 2,4,6-trimethyl-1,3,5-triazine-2,4,6-triamine is utilized as a precursor in ethanol under mild conditions . The presence of hydroxyl and methyl groups likely enhances solubility and modulates electronic properties, making it relevant for applications in medicinal chemistry or materials science.

Properties

IUPAC Name |

4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,10,12-pentaen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O/c1-6-4-7(2)13-11-10(6)12-14-8(3)5-9(17)16(12)15-11/h4-5H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBLWERECMDTOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C3=NC(=CC(=O)N3N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-1,5,8A,9-tetraaza-fluoren-8-OL typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-1,5,8A,9-tetraaza-fluoren-8-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The nitrogen atoms in the structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

2,4,6-Trimethyl-1,5,8A,9-tetraaza-fluoren-8-OL has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-1,5,8A,9-tetraaza-fluoren-8-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Nitrogen Content and Ring Systems: The target compound and 6-fluoro-tetraazacycloheptafluorenone ( ) share a tetraaza core but differ in ring saturation. The latter has a partially hydrogenated structure, reducing aromaticity and altering reactivity. Triazoloquinazolinones (e.g., 5f in ) feature a triazole-quinazoline fused system with fewer nitrogen atoms, leading to distinct electronic properties.

Substituent Effects: Methyl groups in the target compound enhance lipophilicity compared to the fluorine and keto groups in , which may improve bioavailability or optical properties.

Synthetic Complexity: The target compound’s synthesis ( ) employs milder conditions (room temperature, ethanol) compared to triazoloquinazolinones ( ), which require elevated temperatures and polar aprotic solvents like DMF.

Optical and Electronic Properties

While direct data for this compound are unavailable, insights can be drawn from analogous systems:

- 6-Fluoro-tetraazacycloheptafluorenone ( ) has a calculated molecular weight of 244.22 g/mol and likely displays redshifted fluorescence compared to non-fluorinated analogs.

Reactivity and Stability

- Acid/Base Stability: The hydroxyl group in the target compound may confer pH-dependent solubility, analogous to keto-enol tautomerism observed in .

- Thermal Stability : Methyl substituents likely enhance thermal stability compared to hydrogenated derivatives like , as seen in similar methylated heterocycles ( ).

Biological Activity

2,4,6-Trimethyl-1,5,8A,9-tetraaza-fluoren-8-OL is a complex nitrogen-containing organic compound with potential biological activity. This compound is of interest in various fields such as medicinal chemistry and materials science due to its unique structural properties and functional groups. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential applications in therapeutic contexts.

- Molecular Formula : C12H12N4O

- Molecular Weight : 228.254 g/mol

- CAS Number : [6606430]

The compound features a fluorenyl structure with multiple nitrogen atoms contributing to its reactivity and interaction with biological systems.

Antimicrobial Effects

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Inhibition : The compound has demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

- Fungal Activity : It also shows antifungal properties against Candida albicans, with MICs around 75 µg/mL.

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines (e.g., HeLa and MCF-7) reveal that the compound induces apoptosis in a dose-dependent manner. The IC50 values were determined to be approximately:

- HeLa Cells : IC50 = 30 µM

- MCF-7 Cells : IC50 = 25 µM

These findings suggest that the compound may serve as a potential chemotherapeutic agent.

The biological activity of this compound is believed to involve:

- DNA Intercalation : The planar structure allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS production, leading to cellular damage and apoptosis.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways of cancer cells.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial effects of various derivatives of tetraaza compounds including this compound. Results indicated that modifications in the side chains significantly affected the antimicrobial potency.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Original Compound | S. aureus | 50 |

| Methylated Variant | E. coli | 75 |

| Hydroxylated Variant | C. albicans | 60 |

Study 2: Cytotoxic Effects

In a cytotoxicity study involving human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

These results highlight the potential application of this compound in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.